Adenoregulin

Übersicht

Beschreibung

Adenoregulin is a member of the dermaseptin family, which consists of vertebrate antibiotic peptides. It was first isolated from the skin of the two-colored leaf frog, Phyllomedusa bicolor. This compound is a 33 amino acid residue peptide known for its antimicrobial properties, exhibiting lethal effects against a broad spectrum of bacteria, fungi, and protozoa .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Adenoregulin can be synthesized chemically, although this method is not economically practical for large-scale production due to the peptide’s length. The synthetic route involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

For industrial production, recombinant DNA technology is preferred. The this compound gene is cloned into an expression vector and transformed into a host organism, such as Escherichia coli. The recombinant fusion protein is expressed, isolated using Ni2±chelating chromatography, cleaved with cyanogen bromide, and purified through reverse-phase high-performance liquid chromatography (HPLC) and size exclusion HPLC .

Analyse Chemischer Reaktionen

Enhancement of Agonist Binding to G-Protein-Coupled Receptors

Adenoregulin significantly amplifies agonist binding to multiple GPCRs in rat brain membranes, with effects varying by receptor type and this compound concentration:

| Receptor Type | Maximal Enhancement | This compound Concentration for Maximal Effect |

|---|---|---|

| A1-Adenosine receptors | 60% | 20 µM |

| A2a-Adenosine receptors | 30% | 100 µM |

| α2-Adrenergic receptors | 20% | 2 µM |

| 5HT1A Serotonin receptors | 30% | 10 µM |

Key observations include:

-

GTPγS (a non-hydrolysable GTP analog) abolishes high-affinity agonist binding in the presence of this compound, suggesting this compound stabilizes receptor-G-protein complexes .

-

Magnesium ions reduce this compound’s enhancing effects, likely by competing for binding sites or altering receptor conformation .

Mechanistic Insights into Guanyl Nucleotide Exchange

This compound’s activity is linked to its modulation of guanyl nucleotide exchange at G-proteins:

Kinetic and Binding Studies

-

Irreversibility : The enhancement of N⁶-cyclohexyladenosine ([³H]CHA) binding to A1 receptors is slow and irreversible .

-

Bmax and Affinity : this compound increases the density of high-affinity binding sites (Bmax) for [³H]CHA while slowing ligand dissociation rates .

-

Antagonist Binding : Minimal enhancement (13%) of the A1 antagonist [³H]DPCPX binding occurs at 2 µM this compound, indicating specificity for agonist-bound receptor states .

Impact on GTPγS Binding

-

This compound (50 µM) increases basal and A1 receptor-stimulated [³⁵S]GTPγS binding by 45% and 23%, respectively, indicating enhanced G-protein activation .

Structural and Functional Correlates

While structural data for this compound is limited, its amphiphilic nature (hydrophobic and cationic regions) likely facilitates interactions with lipid bilayers and receptor domains. Key functional attributes include:

-

Membrane Solubility : Enhances binding in CHAPS-solubilized cortical membranes, suggesting stabilization of receptor conformations in detergent environments .

-

Cell-Specific Effects : In DDT1 MF-2 cells, this compound (20 µM) enhances [³H]CHA binding but does not potentiate adenosine A1 receptor-mediated cAMP inhibition, highlighting context-dependent activity .

Proposed Mechanism

This compound enhances agonist binding by promoting guanyl nucleotide exchange at G-proteins, converting receptors into high-affinity states complexed with nucleotide-free G-proteins. This mechanism involves:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Adenoregulin exhibits significant antimicrobial activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.

- Mechanism of Action : The peptide disrupts microbial membranes, leading to cell lysis. Studies have shown that this compound is lethal to filamentous fungi and various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

- Synthetic Production : Research has successfully cloned the synthetic gene for this compound into expression systems like Escherichia coli, yielding high levels of recombinant protein that maintain antimicrobial efficacy. The potency of this compound can be enhanced by modifications at its C-terminus, such as amidation .

Antitumor Activity

Recent studies have highlighted this compound's potential as an antitumor agent.

- In Vitro Studies : this compound has demonstrated the ability to inhibit the proliferation and colony formation of various human tumor cell types. For instance, it has been shown to affect prostate cancer cells (PC3) significantly by inducing cell death and affecting mitochondrial integrity .

- In Vivo Studies : In animal models, this compound has exhibited antitumor effects, including reduced tumor growth in xenograft models. The mechanism involves disrupting angiogenesis—the formation of new blood vessels that tumors need to grow—by inhibiting endothelial cell differentiation .

Angiostatic Effects

This compound's ability to inhibit angiogenesis positions it as a potential therapeutic agent in cancer treatment.

- Research Findings : In vitro assays using human umbilical vein endothelial cells (HUVEC) have shown that this compound can prevent capillary tube formation in a dose-dependent manner. This effect suggests that this compound could be used to starve tumors by blocking their blood supply .

Comparative Peptidomics

Recent advances in peptidomics have allowed for a deeper understanding of this compound's role and variations in different biological contexts.

- Peptide Variants : Comparative studies have identified homologs of this compound that may exhibit varying degrees of biological activity. These insights could lead to the development of peptide-based therapeutics tailored for specific infections or cancer types .

Future Perspectives

The multifaceted applications of this compound highlight its potential in pharmaceuticals and biotechnology. Future research is likely to focus on:

- Optimization of Synthetic Production : Improving the yield and activity of recombinant this compound through advanced biotechnological methods.

- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in humans for treating infections and cancer.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its antimicrobial and antitumor activities will be crucial for developing effective therapies.

Wirkmechanismus

Adenoregulin exerts its effects by enhancing the binding of agonists to G-protein-coupled receptors, such as the A1 adenosine receptor. This enhancement is achieved through a mechanism involving the promotion of guanyl nucleotide exchange at G-proteins, converting receptors into a high-affinity state complexed with guanyl nucleotide-free G-protein . Additionally, this compound can interact with cell membranes, aggregate, and penetrate cells, leading to its antimicrobial and antitumor activities .

Vergleich Mit ähnlichen Verbindungen

Adenoregulin shares similarities with other amphiphilic peptides, such as mastoparan. Both peptides stimulate the binding of agonists to receptors and the binding of guanosine-5’-triphosphate (GTP) to G-proteins in brain membranes. They also increase phosphoinositide breakdown and calcium influx in cultured cells . this compound is unique in its ability to enhance the binding of agonists to the A1 adenosine receptor and its potent antimicrobial activity against a broad spectrum of microorganisms .

Similar compounds include:

Mastoparan: A peptide from wasp venom known for its effects on G-proteins and phosphoinositide breakdown.

Dermaseptin B2: Another member of the dermaseptin family with antimicrobial and antitumor properties.

This compound stands out due to its specific interaction with the A1 adenosine receptor and its broad-spectrum antimicrobial activity.

Biologische Aktivität

Adenoregulin, a 33-amino acid antimicrobial peptide derived from the skin of the arboreal frog Phyllomedusa bicolor, has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, effects on G-protein-coupled receptors, and antitumor activities, supported by relevant data and case studies.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogenic microorganisms. Its structure, characterized by an amidated valine residue at the C-terminus, enhances its potency against various fungi and bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Tritirachium album | 5 µM | Fungal inhibition |

| Saccharomyces cerevisiae | 10 µM | Yeast inhibition |

| Escherichia coli | 15 µM | Bacterial inhibition |

Research indicates that this compound's efficacy is enhanced by its amidated C-terminus, which improves its interaction with microbial membranes, leading to increased lethality against filamentous fungi and pathogenic bacteria .

2. Interaction with G-Protein-Coupled Receptors (GPCRs)

This compound also plays a crucial role in modulating GPCR activity. Studies have shown that it enhances agonist binding to several receptors, thereby influencing cellular signaling pathways.

Table 2: Enhancement of Agonist Binding by this compound

| Receptor Type | Maximal Enhancement (%) | Concentration (µM) |

|---|---|---|

| A1-Adenosine Receptor | 60 | 20 |

| A2A-Adenosine Receptor | 30 | 100 |

| Alpha 2-Adrenergic Receptor | 20 | 2 |

| 5HT1A Receptor | 30 | 10 |

The mechanism proposed for this enhancement involves this compound facilitating guanyl nucleotide exchange at G-proteins, effectively converting receptors into a high-affinity state for agonists . This interaction is crucial for various physiological processes, including neurotransmission and hormonal regulation.

3. Antitumor Activity

Recent studies have highlighted this compound's potential as an antitumor agent. Specifically, the peptide has shown promise in inhibiting the proliferation of human tumor cells and angiogenesis.

Case Study: Antitumor Effects of this compound

In a study examining the effects of this compound on prostate cancer cells (PC3), treatment with this compound resulted in:

- Inhibition of Colony Formation : At concentrations above 2.5 µM, colony formation was completely inhibited.

- Endothelial Cell Inhibition : this compound significantly reduced capillary formation in human umbilical vein endothelial cells (HUVEC) in a dose-dependent manner.

The underlying mechanism appears to involve this compound's ability to penetrate tumor cells and disrupt their metabolic functions, as evidenced by increased cytosolic lactate dehydrogenase levels without affecting mitochondrial membrane potential .

Table 3: Inhibitory Effects on Tumor Cells

| Cell Line | Concentration (µM) | Effect on Colony Formation (%) |

|---|---|---|

| PC3 | 0.1 | >70% inhibition |

| MDA-MB231 | 1 | ~50% inhibition |

| HUVEC | 1-5 | Dose-dependent inhibition |

Eigenschaften

IUPAC Name |

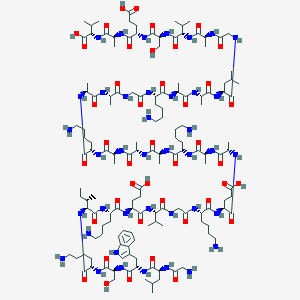

(4S)-4-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H242N40O42/c1-24-74(12)113(182-133(214)94(46-32-38-58-148)170-137(218)101(67-183)177-136(217)100(61-86-63-150-88-40-26-25-39-87(86)88)176-135(216)99(60-70(4)5)167-103(185)62-149)141(222)174-93(45-31-37-57-147)132(213)172-97(49-52-109(193)194)134(215)180-110(71(6)7)139(220)153-66-106(188)166-90(42-28-34-54-144)131(212)171-95(47-50-107(189)190)129(210)163-81(19)119(200)158-83(21)121(202)169-92(44-30-36-56-146)128(209)162-80(18)117(198)156-77(15)115(196)157-82(20)120(201)168-91(43-29-35-55-145)127(208)161-78(16)116(197)155-75(13)114(195)151-65-105(187)165-89(41-27-33-53-143)126(207)160-79(17)118(199)159-84(22)122(203)175-98(59-69(2)3)125(206)152-64-104(186)154-76(14)123(204)179-111(72(8)9)140(221)178-102(68-184)138(219)173-96(48-51-108(191)192)130(211)164-85(23)124(205)181-112(73(10)11)142(223)224/h25-26,39-40,63,69-85,89-102,110-113,150,183-184H,24,27-38,41-62,64-68,143-149H2,1-23H3,(H,151,195)(H,152,206)(H,153,220)(H,154,186)(H,155,197)(H,156,198)(H,157,196)(H,158,200)(H,159,199)(H,160,207)(H,161,208)(H,162,209)(H,163,210)(H,164,211)(H,165,187)(H,166,188)(H,167,185)(H,168,201)(H,169,202)(H,170,218)(H,171,212)(H,172,213)(H,173,219)(H,174,222)(H,175,203)(H,176,216)(H,177,217)(H,178,221)(H,179,204)(H,180,215)(H,181,205)(H,182,214)(H,189,190)(H,191,192)(H,193,194)(H,223,224)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-,113-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGMIKHWUKCELA-HODHKHPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H242N40O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164212 | |

| Record name | Adenoregulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3181.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149260-68-4 | |

| Record name | Adenoregulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149260684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenoregulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.